ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-4-18-14(17)11-9-6-5-7-10(9)19-13(11)15-12(16)8(2)3/h8H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHSSELDHOEOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires basic conditions and can be carried out using reagents such as triethylamine in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve efficiency . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiophene derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H19NO3S
- Molecular Weight : 281.37 g/mol
- Structural Features : The compound features a cyclopenta[b]thiophene core, an ethyl carboxylate group, and an amide substituent at the 2-position. The presence of intramolecular hydrogen bonds enhances its stability.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exhibit significant anticancer properties. They induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and the modulation of cell cycle regulators.
- A study demonstrated that derivatives of cyclopenta[b]thiophenes can inhibit tumor growth in various cancer models, suggesting potential therapeutic applications in oncology.
-
Neuroprotective Effects
- Cyclopenta[b]thiophene derivatives have been explored for their neuroprotective properties. This compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
-
Anti-inflammatory Properties
- Compounds within this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.
Synthetic Applications
This compound serves as an important synthetic intermediate in the preparation of various bioactive compounds. Its reactivity is influenced by the electron-withdrawing nature of the carboxylate group and the nucleophilicity of the amine group:
- Synthesis Route : A common method involves a multicomponent reaction starting from ethyl cyanoacetate and cyclohexanone in the presence of sulfur and triethylamine in ethanol. This method yields high purity and good yields of the desired compound.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Properties | Demonstrated significant apoptosis induction in breast cancer cell lines through caspase activation pathways. |
| Neuroprotective Study | Showed that cyclopenta[b]thiophene derivatives reduced neuronal cell death in models of oxidative stress. |
| Anti-inflammatory Research | Found that these compounds inhibited TNF-alpha production in macrophages, suggesting potential for inflammatory disease treatment. |
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a potential kinase inhibitor, it may bind to the active site of kinases, thereby inhibiting their activity and disrupting cellular signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Key Comparative Observations
Electronic and Steric Effects
- Branched Aliphatic vs. Aromatic Substituents : The 2-methylpropanamido group in the target compound introduces steric bulk and moderate lipophilicity compared to aromatic substituents like 3-phenylthioureido or 4-hydroxyphenyl . This may reduce hydrogen-bonding capacity but enhance membrane permeability in biological systems.
Solubility and Crystallinity
- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound improves solubility in organic solvents compared to the carboxylic acid analog , which is more polar and prone to ionic interactions.
- Hydrogen-Bonding Networks : Analogs with urea/thiourea groups (e.g., 3-phenylthioureido ) exhibit stronger hydrogen-bonding interactions, influencing crystallization behavior and solid-state stability.
Biological Activity
Ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H19NO3S
- Molecular Weight : 281.37 g/mol
- Structural Features : The compound possesses a cyclopenta[b]thiophene core with an amide and ethyl carboxylate substituent, which enhances its reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions involving starting materials such as ethyl cyanoacetate and cyclohexanone in the presence of sulfur and triethylamine. This method yields high-purity products suitable for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of cyclopenta[b]thiophenes exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and necrosis .
- Case Study : In vitro studies demonstrated that the compound effectively induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 23.2 μM. Flow cytometry analysis revealed G2/M-phase cell cycle arrest, indicating its potential as an anticancer agent .
Neuroprotective Effects
The neuroprotective properties of thiophene derivatives have also been investigated. Compounds in this class are known to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Other Biological Activities
This compound has been implicated in various other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar thiophene derivatives possess antimicrobial properties against certain bacterial strains .
- Anti-inflammatory Effects : Some compounds within this class have demonstrated anti-inflammatory effects in animal models, although specific data on this compound is limited .
Summary of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for ethyl 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Cyclopenta[b]thiophene core formation via Gewald-type reactions using ethyl cyanoacetate and ketones under reflux with sulfur .
- Amidation : Introduction of the 2-methylpropanamido group via coupling reactions (e.g., using 2-methylpropanoyl chloride) in solvents like DCM or DMF with triethylamine as a base .
- Esterification : Final ethyl ester formation or retention via controlled hydrolysis .
Q. Optimization Parameters :
- Temperature control (reflux vs. room temperature) to balance yield and side reactions.
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution).
- Catalysts (e.g., piperidine for Knoevenagel condensations) .
Q. Q2. What analytical techniques are critical for characterizing this compound, and how are they validated?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the cyclopenta[b]thiophene core and substituent positions. For example, δ 4.2–4.4 ppm (quartet) confirms the ethyl ester group .
- HPLC : Purity assessment (>95% typically required) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₂₀N₂O₃S requires m/z 308.1098) .
Validation : Cross-referencing with synthetic intermediates and spectral databases ensures accuracy .
Q. Q3. What safety protocols are essential during handling, given its structural analogs’ hazards?
Methodological Answer: Based on SDS data for related thiophene derivatives :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant per Category 3 toxicity).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers at 2–8°C to prevent degradation.
Advanced Research Questions
Q. Q4. How can computational methods predict the compound’s bioactivity and guide synthetic prioritization?
Methodological Answer:
- Molecular Docking : Screen against targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. The cyclopenta[b]thiophene core may exhibit π-π stacking with aromatic residues .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with observed IC₅₀ values in enzyme assays .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability, highlighting potential CNS limitations .
Q. Q5. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer: Case studies from analogous compounds :
| Modification | Observed Effect (Example) | Mechanism Hypothesis |
|---|---|---|
| 2-Methylpropanamido → Phenylcarbamoyl | Increased COX-2 inhibition (IC₅₀ from 12 μM → 5 μM) | Enhanced hydrophobic binding |
| Ethyl ester → Methyl ester | Reduced cytotoxicity (HeLa cells: 78% → 92% viability) | Altered cell permeability |
Q. Methodology :
- Synthesize derivatives via parallel synthesis .
- Test in dose-response assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition) .
Q. Q6. How should researchers address contradictions in reported reaction yields or biological data?
Methodological Answer: Scenario : Yield discrepancies in amidation steps (40–85% in literature ). Resolution Steps :
Reproduce Conditions : Verify solvent purity, inert atmosphere (N₂/Ar), and stoichiometry.
Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acid).
Scale Effects : Pilot small-scale (mg) vs. large-scale (g) reactions to assess exothermicity impacts.
Q. Q7. What strategies optimize the compound’s stability during long-term pharmacological studies?
Methodological Answer:
- Formulation : Use lyophilized powders stored at -20°C to prevent ester hydrolysis .
- Buffered Solutions : Prepare in pH 7.4 PBS (avoid alkaline conditions that degrade thiophene rings) .
- Light Protection : Amber vials to prevent photodegradation (common in sulfur-containing heterocycles) .
Q. Q8. How can in vitro and in vivo models validate its mechanism of action?
Methodological Answer:
- In Vitro :
- Enzyme Assays : Measure IC₅₀ against kinases (e.g., JAK2) using fluorescence polarization .
- Cell-Based : ROS detection (DCFH-DA assay) for antioxidant claims .
- In Vivo :
- Murine Inflammation Models : Carrageenan-induced paw edema to assess dose-dependent anti-inflammatory effects .
- PK/PD Studies : Plasma half-life (t₁/₂) via LC-MS/MS after IV/oral administration .
Q. Q9. What are the key challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
- Bottlenecks :
- Low-yielding steps (e.g., cyclocondensation <50% ).
- Purification difficulties due to polar byproducts.
- Solutions :
- Flow Chemistry : Continuous processing for exothermic reactions .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier workup .
Q. Q10. How do spectroscopic data for this compound compare to structurally related derivatives?
Comparative Data :
| Compound Feature | IR (cm⁻¹) | 1H NMR (δ, ppm) |
|---|---|---|
| Cyclopenta[b]thiophene Core | 3050 (C-H aromatic) | 6.8–7.1 (thiophene protons) |
| Ethyl Ester | 1725 (C=O ester) | 1.3 (t, CH₃), 4.2 (q, CH₂) |
| 2-Methylpropanamido | 1650 (C=O amide) | 2.1 (s, CH(CH₃)₂) |
Source : Aggregated from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
